![molecular formula C9H11NO4 B2908961 2-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid CAS No. 928002-57-7](/img/structure/B2908961.png)
2-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid
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Overview
Description
“2-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid” is a chemical compound with the molecular weight of 183.16 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl)acetic acid . The InChI code for this compound is 1S/C8H9NO4/c1-5-2-6(10)3-7(11)9(5)4-8(12)13/h2H,3-4H2,1H3,(H,12,13) .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 248-249 degrees Celsius .
Safety and Hazards
Future Directions
While there is limited information available on “2-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid”, it’s worth noting that similar compounds have been used in the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties . This suggests potential avenues for future research and applications.
Mechanism of Action
Mode of Action
The mode of action of 2-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is currently unknown due to the lack of specific studies on this compound . It is known that similar compounds, such as 4-hydroxy-2-quinolones, have interesting pharmaceutical and biological activities .
properties
IUPAC Name |
2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-5-3-7(11)4-8(12)10(5)6(2)9(13)14/h3-4,6,11H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYJREKCAWKWJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C(C)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid |
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